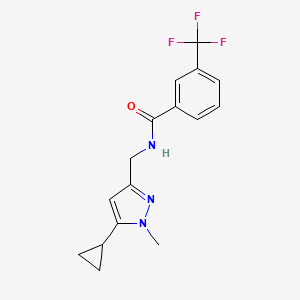
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O and its molecular weight is 323.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C13H12F3N3O
Molecular Weight: Approximately 295.25 g/mol
The trifluoromethyl group (−CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this benzamide derivative .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives often exert their effects through:
- Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects .
- Modulation of Signaling Pathways: The compound may influence pathways involved in cancer progression and other diseases by acting as enzyme inhibitors or receptor modulators .
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anti-inflammatory Activity: Due to its potential COX-inhibitory effects, it may reduce inflammation.
- Anticancer Properties: Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms .
- Antiparasitic Activity: Some studies have highlighted the efficacy of related pyrazole compounds against parasitic infections, indicating a broader therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Antiparasitic | Modulation of metabolic pathways |
Case Study: Anticancer Efficacy
A study focusing on similar pyrazole derivatives demonstrated significant anticancer activity against various cell lines. For example, a derivative with a similar structure showed an EC50 value (the concentration at which 50% inhibition occurs) of 0.064 μM against a specific cancer cell line, indicating potent activity . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPRSQIOLHUNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














